molecular formula C5Cl2F8O B14702949 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one CAS No. 20474-89-9

4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one

Cat. No.: B14702949
CAS No.: 20474-89-9
M. Wt: 298.94 g/mol
InChI Key: DFBGAGSLSPFLPJ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one is a chemical compound with the molecular formula C₅Cl₂F₈O It is known for its unique structure, which includes multiple chlorine and fluorine atoms, making it a highly fluorinated ketone

Preparation Methods

The synthesis of 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one typically involves the fluorination of corresponding chlorinated precursors. One common method involves the reaction of chlorinated pentanone with fluorinating agents under controlled conditions. Industrial production methods may include the use of specialized fluorination reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

4,5-Dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one can be compared with other similar compounds, such as:

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.

    4,5-Dichloro-1,2,3-dithiazolium chloride: Used in the synthesis of sulfur-nitrogen heterocycles.

    5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazole: Utilized in the production of specialty chemicals.

The uniqueness of this compound lies in its high degree of fluorination, which imparts distinctive chemical properties and reactivity compared to other compounds .

Properties

CAS No.

20474-89-9

Molecular Formula

C5Cl2F8O

Molecular Weight

298.94 g/mol

IUPAC Name

4,5-dichloro-1,1,1,3,3,4,5,5-octafluoropentan-2-one

InChI

InChI=1S/C5Cl2F8O/c6-4(13,5(7,14)15)2(8,9)1(16)3(10,11)12

InChI Key

DFBGAGSLSPFLPJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)Cl)(F)Cl)(F)F)C(F)(F)F

Origin of Product

United States

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